3,3,4,4,5,5-Hexafluoropiperidine hydrochloride
Overview
Description
3,3,4,4,5,5-Hexafluoropiperidine hydrochloride is a fluorinated piperidine derivative with the chemical formula C5H6ClF6N. It is a research chemical primarily used in various scientific studies and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5-Hexafluoropiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with hexafluoropropylene oxide under controlled conditions to introduce the fluorine atoms. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of specialized equipment and catalysts may be employed to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5-Hexafluoropiperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce different oxidation states of the compound .
Scientific Research Applications
3,3,4,4,5,5-Hexafluoropiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5-Hexafluoropiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with various biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5-Hexafluoropiperidine: The non-hydrochloride form of the compound.
3,3,4,4,5,5-Hexafluoropiperidinone: A ketone derivative with similar fluorination.
3,3,4,4,5,5-Hexafluoropiperidinol: An alcohol derivative with similar fluorination.
Uniqueness
3,3,4,4,5,5-Hexafluoropiperidine hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability in various solvents. This makes it particularly useful in certain chemical and biological applications where solubility is a critical factor .
Properties
IUPAC Name |
3,3,4,4,5,5-hexafluoropiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F6N.ClH/c6-3(7)1-12-2-4(8,9)5(3,10)11;/h12H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXVFJQCWISILA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1)(F)F)(F)F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432680-97-1 | |
Record name | 3,3,4,4,5,5-hexafluoropiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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